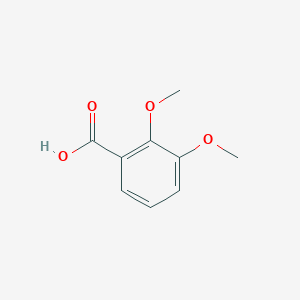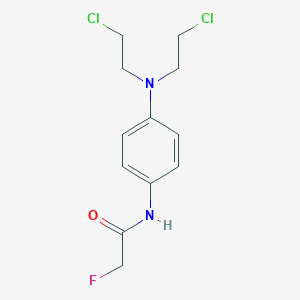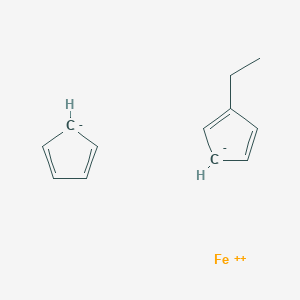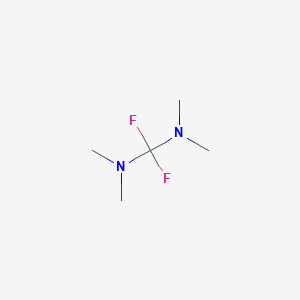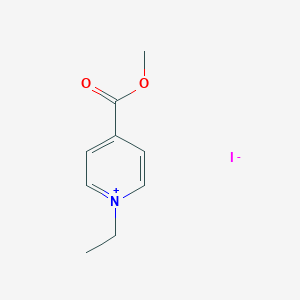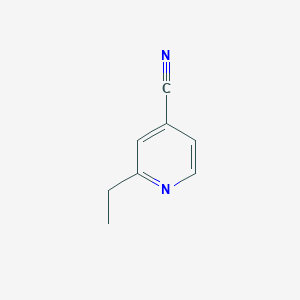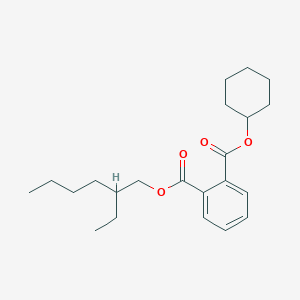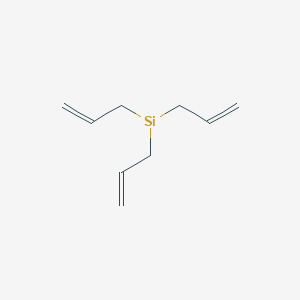
Triallylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triallylsilane is an organosilicon compound with the molecular formula C9H16Si . It has an average mass of 152.309 Da and a mono-isotopic mass of 152.102127 Da .
Synthesis Analysis
Triallylsilane can be synthesized from allylmagnesium chloride . Other methods include a palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors . This reaction proceeds smoothly under mild and neutral conditions and is suitable for the synthesis of regio- and stereodefined allylsilanes .
Molecular Structure Analysis
The molecular structure of triallylsilane consists of a silicon atom bonded to three allyl groups and one hydrogen atom . The systematic name for this compound is Triallylsilane .
Chemical Reactions Analysis
Triallylsilane can participate in various chemical reactions. For instance, it can undergo peroxide crosslinking in the presence of triallylcyanurate . The Si-H bond in triallylsilane is reactive, which makes it a valuable reagent in organic synthesis .
Physical And Chemical Properties Analysis
Triallylsilane is a colorless liquid with a boiling point of 166.5±9.0 °C at 760 mmHg . It has a vapor pressure of 2.3±0.3 mmHg at 25°C and an enthalpy of vaporization of 38.6±3.0 kJ/mol . The flash point is 49.7±14.0 °C .
Applications De Recherche Scientifique
- "Rh-catalyzed 1,4-addition of triallyl(aryl)silanes to α,β-unsaturated carbonyl compounds" by Kamei, T., Uryu, M., & Shimada, T. (2016). This study discusses the development of Rhodium (Rh)-catalyzed 1,4-addition of triallyl(aryl)silane to α,β-unsaturated carbonyl compounds. It highlights that triallyl(aryl)silanes are used as air- and moisture-stable silicon nucleophiles. The paper also notes that allylsilanes are converted to silanols in situ and undergo transmetalation, accepting a wide range of functionalized triallyl(aryl)silane and α,β-unsaturated carbonyl compounds (Kamei, Uryu, & Shimada, 2016).
Safety and Hazards
Propriétés
InChI |
InChI=1S/C9H15Si/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJDHCMHJLNUSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triallylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

